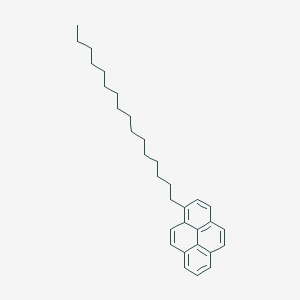
1-Hexadecylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecylpyrene is an organic compound with the molecular formula C₃₂H₄₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with a hexadecyl group attached to the pyrene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrene can be synthesized through several methods. One common approach involves the alkylation of pyrene with hexadecyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an inert solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert it into hydrogenated pyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-1-carboxylic acid, while substitution reactions can produce halogenated pyrene derivatives .
Scientific Research Applications
1-Hexadecylpyrene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It serves as a marker in biological studies, particularly in tracking lipid interactions and membrane dynamics.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its hydrophobic nature can help encapsulate and transport lipophilic drugs.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 1-Hexadecylpyrene exerts its effects is primarily related to its interaction with lipid membranes. The hexadecyl chain allows it to embed within lipid bilayers, while the pyrene core can interact with other hydrophobic molecules. This dual interaction facilitates its use as a probe in studying membrane dynamics and lipid interactions .
Comparison with Similar Compounds
1-Hexadecylpyrene-1-sulfonamide: Similar in structure but with a sulfonamide group, used in fluorescence studies.
4,5,9,10-Tetrahydropyrene: A hydrogenated derivative of pyrene with different photophysical properties.
1,2,3,6,7,8-Hexahydropyrene: Another hydrogenated pyrene derivative with unique chemical properties.
Uniqueness: this compound stands out due to its long alkyl chain, which enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring strong hydrophobic interactions and fluorescence properties .
Properties
CAS No. |
80655-42-1 |
|---|---|
Molecular Formula |
C32H42 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
1-hexadecylpyrene |
InChI |
InChI=1S/C32H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-20-21-29-23-22-27-18-16-19-28-24-25-30(26)32(29)31(27)28/h16,18-25H,2-15,17H2,1H3 |
InChI Key |
FTUPUKKYVPYKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


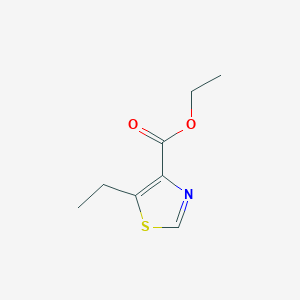
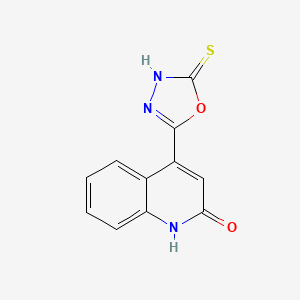
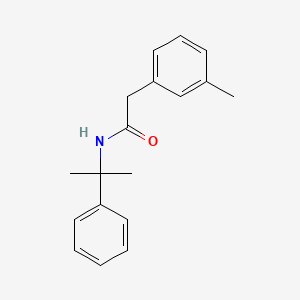
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
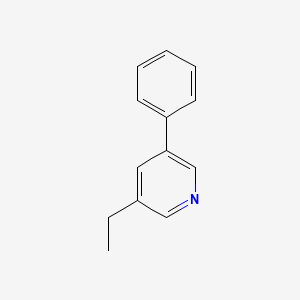
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

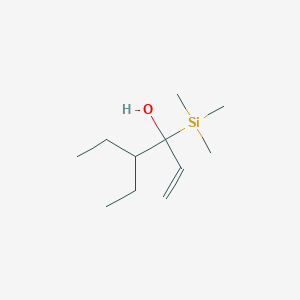
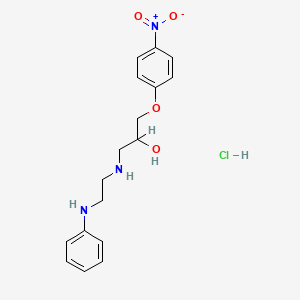
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
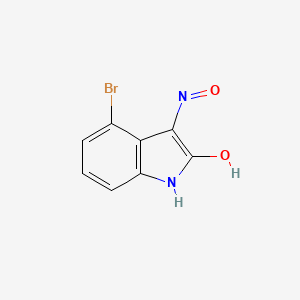
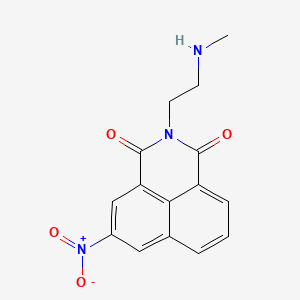
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)

